molecular formula C22H22N4 B10865723 3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10865723
M. Wt: 342.4 g/mol
InChI Key: WPFBZNZUDDWAHW-UHFFFAOYSA-N
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Description

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound that belongs to the pyrrolo[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrole ring and the various substituents. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrrole Ring: This step often involves the use of reagents like pyrrole or its derivatives, under conditions that promote ring fusion.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the compound, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar structural features.

    Pyrimido[4,5-d]pyrimidine: A bicyclic system with comparable chemical properties.

Uniqueness

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3-benzyl-5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)26-17(3)16(2)20-21(23)25(14-24-22(20)26)13-18-7-5-4-6-8-18/h4-12,14,23H,13H2,1-3H3

InChI Key

WPFBZNZUDDWAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN(C3=N)CC4=CC=CC=C4)C)C

Origin of Product

United States

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